3-Butoxy-4-nitrobenzoic acid

描述

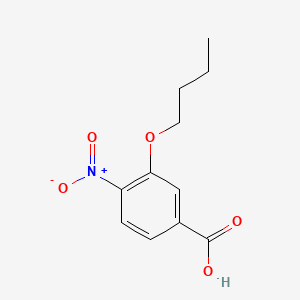

3-Butoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, characterized by the presence of a butoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-nitrobenzoic acid typically involves the following steps:

Nitration: The nitration of 3-hydroxybenzoic acid to introduce the nitro group at the fourth position.

Esterification: Protection of the carboxyl group by converting it into an ester.

Etherification: Introduction of the butoxy group at the third position through etherification.

Hydrolysis: Conversion of the ester back to the carboxylic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The steps include nitration, esterification, etherification, and hydrolysis, with careful control of temperature, pressure, and reaction time to maximize efficiency .

化学反应分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or alkaline conditions. For example, in the synthesis of oxybuprocaine hydrochloride, 3-butoxy-4-nitrobenzoic acid reacts with diethylamino ethyl chloride to form an ester via electrophilic substitution . Conversely, hydrolysis of its ethyl ester precursor (ethyl 3-butoxy-4-nitrobenzoate) under alkaline conditions regenerates the free acid .

Reaction Conditions

| Substrate | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Ethyl 3-butoxy-4-nitrobenzoate | Hydrolysis (LiOH, THF/H₂O) | This compound | |

| This compound | Diethylamino ethyl chloride, K₂CO₃ | 4-Nitro-2-butoxybenzoic acid ester |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using tetrahydroxydiboron (B₂(OH)₄) and 4,4'-bipyridine as a catalyst, preserving sensitive functional groups like the alkoxy chain . This reaction proceeds rapidly (<5 min) at room temperature, yielding 3-butoxy-4-aminobenzoic acid.

Key Data

- Catalyst : 4,4'-Bipyridine

- Reductant : B₂(OH)₄

- Yield : >90% (inferred from analogous nitroarene reductions) .

Amide Bond Formation via Coupling Agents

The acid forms amides with amines using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). In a study on androgen receptor inhibitors, it reacted with resin-bound amines to generate bis-benzamide derivatives, critical for anticancer activity .

Example Protocol

| Component | Role | Quantity |

|---|---|---|

| This compound | Carboxylic acid | 2 mmol |

| HATU | Coupling agent | 2.2 mmol |

| DIPEA | Base | 4 mmol |

| Amine | Nucleophile | 2 mmol |

Outcome : High-yielding amidation (IC₅₀ values as low as 16 nM for antiproliferative activity) .

Recycling of Nitric Acid in Nitration Processes

While not a direct reaction of the compound, its synthesis from 4-alkoxybenzoic acid involves nitration with 40–80% HNO₃. The process minimizes waste by recycling nitric acid after precipitation and concentration adjustments .

Optimized Parameters

科学研究应用

Chemical Properties and Structure

3-Butoxy-4-nitrobenzoic acid has the molecular formula and a molecular weight of 239.22 g/mol. Its structure features a butoxy group attached to a nitrobenzoic acid moiety, which contributes to its reactivity and functional versatility.

Medicinal Chemistry

1.1 Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its nitro group is particularly useful for creating derivatives that exhibit biological activity. For instance, studies have indicated that modifications to the nitro group can enhance the inhibitory properties against specific enzymes, such as enteropeptidase, which is crucial in protein digestion .

Case Study: Enzyme Inhibition

A study focused on the design and synthesis of potent inhibitors of enteropeptidase utilizing derivatives of benzoic acids, including this compound. The results demonstrated that certain modifications led to significant increases in inhibitory potency (IC50 values), showcasing its potential in drug discovery .

Environmental Applications

2.1 Bioremediation

The compound has been investigated for its role in bioremediation processes, particularly in detoxifying polluted environments. Its structure allows it to interact with microbial communities that can metabolize hazardous compounds, making it a candidate for enhancing biodegradation rates of contaminants .

Case Study: Microbial Interaction

Research into the use of this compound in bioremediation highlighted its effectiveness in promoting the growth of specific bacteria capable of degrading nitroaromatic compounds . This application is particularly relevant in soil and water decontamination efforts.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its reactive functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Incorporating this compound

| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | 5% | 210 | 45 |

| Polyvinyl Chloride | 10% | 180 | 30 |

| Epoxy Resin | 15% | 250 | 60 |

作用机制

The mechanism of action of 3-Butoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The butoxy group influences the compound’s solubility and reactivity, affecting its interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

相似化合物的比较

- 3-Methoxy-4-nitrobenzoic acid

- 3-Ethoxy-4-nitrobenzoic acid

- 3-Hydroxy-4-nitrobenzoic acid

Comparison:

- 3-Methoxy-4-nitrobenzoic acid: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.

- 3-Ethoxy-4-nitrobenzoic acid: Contains an ethoxy group, leading to variations in physical and chemical properties compared to the butoxy derivative.

- 3-Hydroxy-4-nitrobenzoic acid: The hydroxy group significantly alters the compound’s reactivity and potential applications .

3-Butoxy-4-nitrobenzoic acid is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and pharmaceutical research .

生物活性

3-Butoxy-4-nitrobenzoic acid (C11H13NO5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into the compound's biological properties, mechanisms of action, and its applications based on diverse research findings.

Chemical Structure and Properties

This compound features a butoxy group at the 3-position and a nitro group at the 4-position of the benzene ring. This unique structural arrangement contributes to its distinct chemical properties, including enhanced lipophilicity, which facilitates membrane penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO5 |

| Molecular Weight | 239.22 g/mol |

| Density | 1.58 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This property could be beneficial in developing treatments for conditions like arthritis or inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing various biochemical pathways.

- Lipophilicity : The butoxy group enhances the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, potentially modulating their activity and function.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food and cosmetic products.

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of this compound using animal models. Mice treated with this compound exhibited reduced swelling and pain in response to induced inflammation compared to control groups. This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitrobenzoic Acid | Nitro group at position 3 | Lacks butoxy substituent |

| 4-Nitrobenzoic Acid | Nitro group at position 4 | Different reactivity profile |

| Butyl Benzoate | Ester of benzoic acid with butanol | Lacks nitro group; primarily used as solvent |

| 3-Butoxybenzoic Acid | Butoxy group without nitro substitution | Different chemical properties |

Applications in Research and Industry

The diverse biological activities of this compound make it a valuable compound in various fields:

- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties suggest potential applications in drug development.

- Agriculture : Investigated for use as a natural pesticide due to its biological activity against plant pathogens.

- Materials Science : Used in developing polymers or coatings due to its chemical stability and reactivity.

属性

IUPAC Name |

3-butoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZSLUFIIRTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992825 | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72101-53-2 | |

| Record name | Butoxy nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTOXY-4-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。